molecular formula C25H48OSi B14098672 Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

Cat. No.: B14098672
M. Wt: 392.7 g/mol
InChI Key: YVUHVHDKEXKRJZ-UHFFFAOYSA-N
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Description

Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane group, and an octahydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole . The reaction is carried out in methylene chloride under anhydrous conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the tert-butyl or dimethylsilane groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, tert-butyl(dimethyl)silyl chloride for protection, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a protecting group, stabilizing reactive intermediates in organic synthesis. The exact pathways and molecular targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(dimethyl)silyl chloride: Used as a protecting group in organic synthesis.

    Tert-butyl(dimethyl)silyl ether: A related compound with similar protecting group properties.

    Tert-butyl(dimethyl)silyl fluoride: Another derivative used in organic synthesis.

Uniqueness

Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is unique due to its complex structure, which combines multiple functional groups, making it versatile in various chemical reactions and applications. Its ability to act as both a protecting group and a reactive intermediate sets it apart from simpler compounds .

Properties

Molecular Formula

C25H48OSi

Molecular Weight

392.7 g/mol

IUPAC Name

tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

InChI

InChI=1S/C25H48OSi/c1-18(2)19(3)13-14-20(4)21-15-16-22-23(12-11-17-25(21,22)8)26-27(9,10)24(5,6)7/h13-14,18-23H,11-12,15-17H2,1-10H3

InChI Key

YVUHVHDKEXKRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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